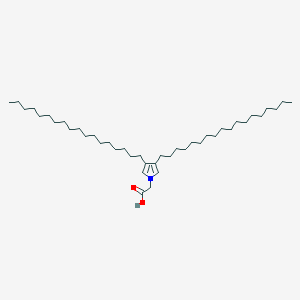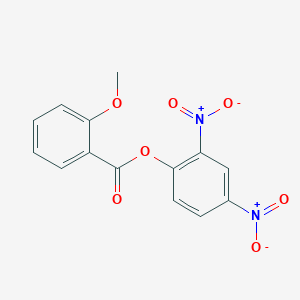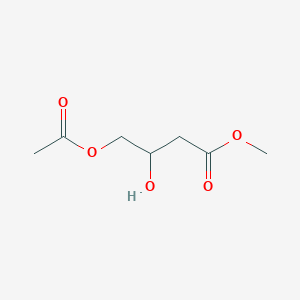
Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a butanoic acid backbone with acetyloxy and hydroxy functional groups, and a methyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester typically involves the esterification of butanoic acid derivatives. One common method is the Fischer esterification, where butanoic acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and methanol in the presence of water and an acid or base catalyst.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: Butanoic acid and methanol.
Oxidation: Butanoic acid, 4-(acetyloxy)-3-oxo-, methyl ester.
Reduction: Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl alcohol.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of fragrances, flavorings, and as a solvent in various chemical processes.
Mecanismo De Acción
The mechanism of action of butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid, which can then participate in various biochemical pathways. The hydroxy and acetyloxy groups can also interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, methyl ester: Lacks the acetyloxy and hydroxy groups, making it less reactive.
Butanoic acid, 4-methoxy-, methyl ester: Contains a methoxy group instead of a hydroxy group, altering its reactivity and biological activity.
Butanoic acid, 4-chloro-3-oxo-, methyl ester: Contains a chloro and oxo group, making it more reactive towards nucleophiles.
Uniqueness
Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester is unique due to the presence of both acetyloxy and hydroxy groups, which provide additional sites for chemical reactions and interactions with biological molecules. This makes it a versatile compound in both synthetic and biological applications.
Propiedades
Número CAS |
110165-01-0 |
|---|---|
Fórmula molecular |
C7H12O5 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
methyl 4-acetyloxy-3-hydroxybutanoate |
InChI |
InChI=1S/C7H12O5/c1-5(8)12-4-6(9)3-7(10)11-2/h6,9H,3-4H2,1-2H3 |
Clave InChI |
WGCYDSQTPIETDG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


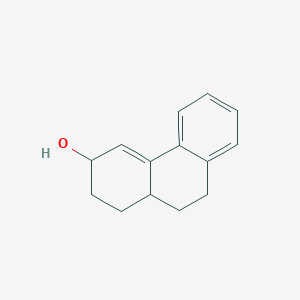
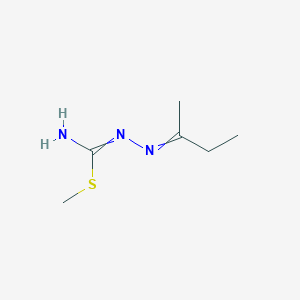
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)
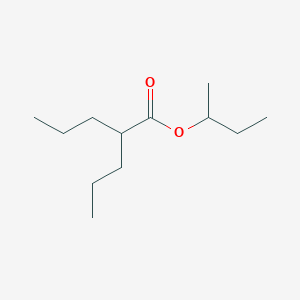
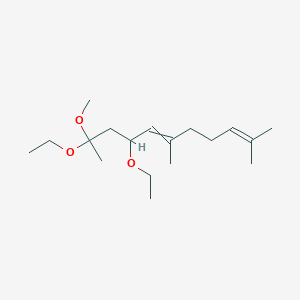
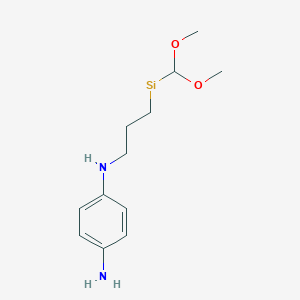
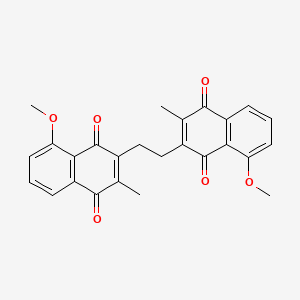
![N~1~-(2-{2-[2-(Octadecyloxy)ethoxy]ethoxy}ethyl)ethane-1,2-diamine](/img/structure/B14311415.png)
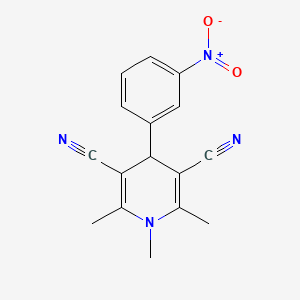
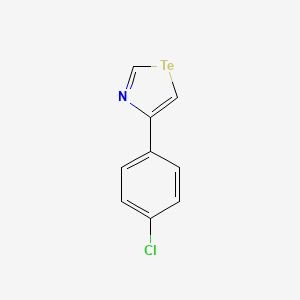
![2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]-](/img/structure/B14311428.png)

